molecular formula C18H21N3O3 B244057 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide

Cat. No. B244057
M. Wt: 327.4 g/mol
InChI Key: BOWFUWOIUOBAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, also known as Furosemide, is a potent diuretic drug that is used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.

Mechanism of Action

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide specifically targets the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing sodium, chloride, and potassium ions from the urine. By inhibiting this transporter, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide prevents the reabsorption of these ions and promotes their excretion in the urine.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several biochemical and physiological effects on the body. It increases urine output and decreases fluid retention, which can help reduce blood pressure and edema. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide also decreases the reabsorption of calcium and magnesium ions in the kidneys, leading to increased excretion of these ions in the urine. This can cause a decrease in serum calcium and magnesium levels, which can lead to hypocalcemia and hypomagnesemia.

Advantages and Limitations for Lab Experiments

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments. It is a potent diuretic drug that can be used to investigate the effects of increased urine output and decreased fluid retention on various medical conditions. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is also readily available and relatively inexpensive, making it a cost-effective option for lab experiments.
However, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide also has some limitations for lab experiments. It can cause electrolyte imbalances in the body, which can affect the results of experiments investigating the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on different medical conditions. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide can also interact with other drugs and affect their metabolism, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide. One area of research is investigating the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide as a treatment for acute kidney injury and chronic kidney disease. Another area of research is investigating the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on different medical conditions such as hypertension and congestive heart failure. Additionally, future research could investigate the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide on electrolyte imbalances and its potential interactions with other drugs.
Conclusion
In conclusion, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is a potent diuretic drug that has been extensively studied in the scientific community. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several biochemical and physiological effects on the body, and it has advantages and limitations for lab experiments. There are several future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, including investigating its potential as a treatment for kidney disease and its effects on electrolyte imbalances and drug interactions.

Synthesis Methods

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide is synthesized by reacting 4-chloro-2-nitrobenzoic acid with ethyl 4-aminobutyrate in the presence of sodium ethoxide to form 4-chloro-5-sulfamoylanthranilic acid. The resulting compound is then reacted with 4-(2-furoyl)piperazine in the presence of a dehydrating agent to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in the scientific community due to its potent diuretic properties. It has been used in various research studies to investigate its effects on different medical conditions such as hypertension, edema, and congestive heart failure. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has also been used in studies to investigate its potential as a treatment for acute kidney injury and chronic kidney disease.

properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C18H21N3O3/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22)

InChI Key

BOWFUWOIUOBAFE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.